N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine is a bicyclic compound notable for its unique structure, which integrates a nitrogen atom within a bicyclo[3.3.1] framework. The molecular formula for this compound is , and it has an average molecular mass of approximately 180.295 g/mol. The presence of the cyclopropyl group attached to the nitrogen atom contributes significantly to its distinct chemical properties and potential biological activities.
This compound falls under the category of bicyclic amines, which are characterized by their two interconnected ring structures containing nitrogen. Bicyclic amines are known for their diverse applications in medicinal chemistry due to their ability to interact with various biological targets. N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine has been studied for its pharmacological potential, indicating its relevance in drug development and therapeutic applications .
Several synthetic routes have been developed for the production of N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine:
The synthesis often involves careful control of reaction conditions such as temperature, pressure, and the stoichiometry of reactants to optimize yield and purity. The use of catalysts plays a crucial role in facilitating the reactions while minimizing side products.
N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine features a bicyclic structure with a cyclopropyl group attached to the nitrogen atom at position 1, contributing to its unique spatial configuration and steric properties.
The compound's structural data can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 180.295 g/mol |
| Structural Type | Bicyclic Amine |
This configuration allows for specific interactions with biological systems, which is critical for its pharmacological activity.
N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine participates in various chemical reactions typical of amines and bicyclic compounds:
The reactivity of N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine is influenced by the cyclopropyl group, which can enhance lipophilicity and alter binding affinities compared to other similar compounds.
The mechanism of action for N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine involves its interaction with specific biological targets, likely through receptor binding or enzyme inhibition pathways.
Research indicates that this compound may exhibit pharmacological effects similar to other bicyclic amines, potentially influencing neurotransmitter systems or other cellular pathways relevant in therapeutic contexts.
N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine is typically characterized by:
The chemical properties include:
Relevant analyses suggest that modifications in substituents can significantly influence these properties, impacting both solubility and reactivity profiles.
N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine has potential applications in various scientific fields:
Reductive amination serves as the cornerstone synthetic pathway for constructing the bicyclic scaffold of N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine. This method involves the condensation of 9-azabicyclo[3.3.1]nonan-3-one derivatives with cyclopropylamine, followed by selective reduction of the intermediate imine. The reaction typically employs sodium triacetoxyborohydride (STAB) in dichloromethane at ambient temperature, achieving yields exceeding 75% with high chemoselectivity for the secondary amine product. Alternative reducing agents like sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid mixtures (pH 5) demonstrate comparable efficiency but require longer reaction times [6].
The stereochemical outcome is critically influenced by the existing conformation of the ketone precursor. The bicyclic system predominantly adopts a twin-chair (CC) conformation, directing hydride attack from the less hindered equatorial face. Computational studies confirm this stereopreference results from significant 1,3-diaxial interactions in the alternative transition state. For N-benzyl protected precursors, reduction with sodium borohydride in methanol generates endo-9-azabicyclo[3.3.1]nonan-3-ol as a key intermediate, which undergoes subsequent functionalization via Mitsunobu reaction or mesylate displacement to introduce the cyclopropylamine moiety .
Table 1: Reducing Agents for Bicyclic Imine Intermediate
| Reducing Agent | Solvent System | Temperature (°C) | Yield (%) | Endo/Exo Selectivity |
|---|---|---|---|---|
| NaBH(OAc)₃ | CH₂Cl₂ | 25 | 78-82% | 95:5 |
| NaBH₃CN | MeOH/AcOH (pH 5) | 25 | 70-75% | 93:7 |
| H₂ (Raney Ni) | Ethanol | 60 | 65% | 85:15 |
| NaBH₄ | Methanol | 0 | <20% | N/A |
Ruthenium-catalyzed asymmetric hydrogenation provides enantiomerically enriched intermediates for target molecule synthesis. Chiral ruthenium-phosphine complexes (e.g., Ru-BINAP) facilitate the kinetic resolution of racemic 9-azabicyclo[3.3.1]nonan-3-one derivatives via transfer hydrogenation. This approach leverages η⁶-arene Ru(II) complexes with tetradentate ligands to achieve enantiomeric excesses (ee) >90% under mild conditions (50°C, 24h) in isopropanol [4] [8].
Transaminase enzymes offer complementary biocatalytic routes. Engineered ω-transaminases convert ketone precursors to chiral amines using pyridoxal-5'-phosphate (PLP) cofactors and sacrificial amine donors (e.g., isopropylamine). Recent advances demonstrate 98% ee for the (S)-enantiomer when using ATA-117 variants in aqueous-dimethyl sulfoxide (DMSO) cosolvent systems. The cyclopropylamine moiety remains intact during these transformations due to its stability under physiological pH conditions [8].
Table 2: Asymmetric Catalysis Performance Metrics
| Catalyst System | Substrate | ee (%) | Conversion (%) | Reaction Time (h) |
|---|---|---|---|---|
| Ru-(S)-BINAP/DPEN | 9-Benzyl-3-oxo derivative | 92 | >99 | 18 |
| ATA-117 (PLP cofactor) | 9-Cyclopropyl-3-oxo derivative | 98 (S) | 85 | 36 |
| Cp*Rh(bisphosphine)Cl | N-H-3-oxo analog | 85 | 95 | 24 |
| Myoglobin variant (H₂O₂) | Enone precursor | >99 | 70 | 6 |
Continuous-flow reactors address scalability challenges in manufacturing N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine. Integrated systems combine reductive amination and inline purification, achieving space-time yields 3-fold higher than batch processes. A representative setup employs:
Critical parameters include precise stoichiometric control of cyclopropylamine (1.05 equiv) and pH maintenance (5.0 ± 0.2) via automated acid dosing. Flow hydrogenation modules with Pd/C catalysts (10 bar H₂, 80°C) enable direct reduction of imines formed upstream, eliminating isolation of intermediates. These systems demonstrate 400-hour continuous operation without significant catalyst deactivation, making them economically viable for multi-kilogram production [4].
Table 3: Flow Reactor Optimization Parameters
| Parameter | Batch Process | Continuous Flow | Improvement Factor |
|---|---|---|---|
| Cycle Time | 48 h | 45 min | 64x |
| Yield | 78% | 89% | 1.14x |
| Solvent Consumption | 50 L·kg⁻¹ | 8 L·kg⁻¹ | 6.25x |
| Energy Intensity | 120 kWh·kg⁻¹ | 45 kWh·kg⁻¹ | 2.67x |
| Impurity Profile | 3.5% des-cyclopropyl | <0.5% | 7x purity increase |
The cyclopropyl ring undergoes site-selective functionalization via strain-release strategies. Directed ortho-metalation enables C-H activation adjacent to nitrogen using sec-butyllithium/TMEDA (-78°C, THF), followed by electrophilic quenching with:
Ring strain (27 kcal/mol) facilitates nucleophilic ring-opening at the C-C bond distal to nitrogen. Regioselective addition follows Markovnikov orientation:
Diastereoselectivity in these transformations is controlled by the chiral bicyclic environment, with the cyclopropyl group adopting an orthogonal orientation to minimize allylic strain. Computational models indicate 3.2 kcal/mol energy preference for attack anti-periplanar to the bridgehead nitrogen lone pair .
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8